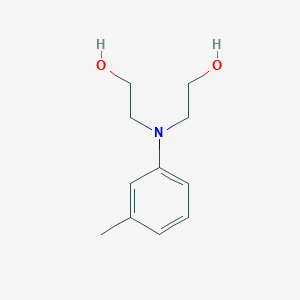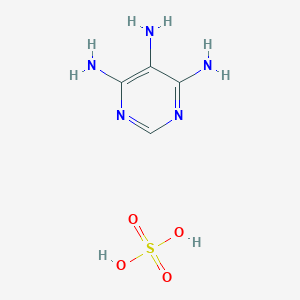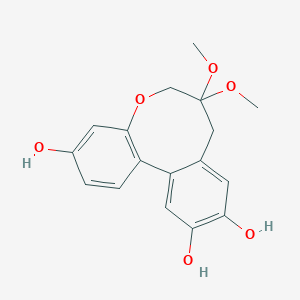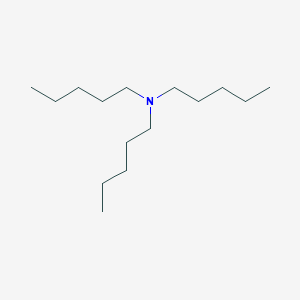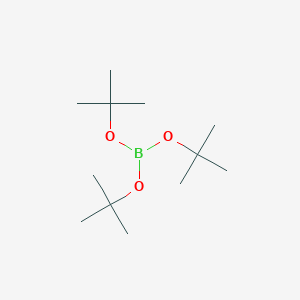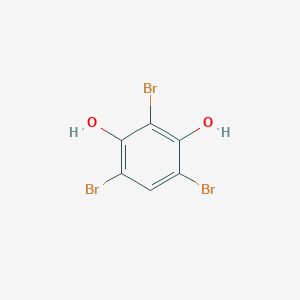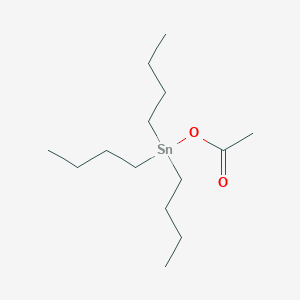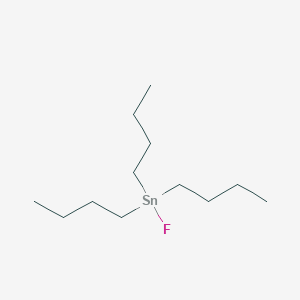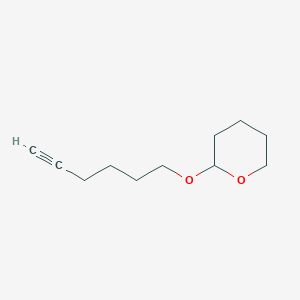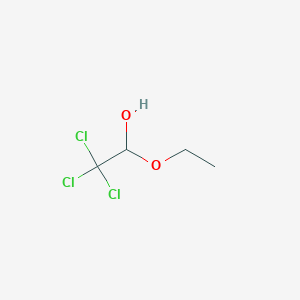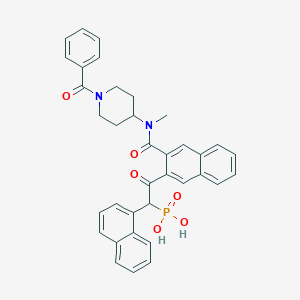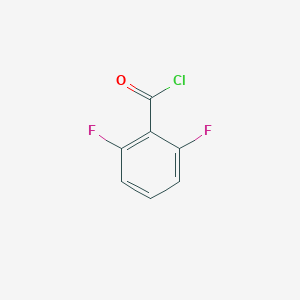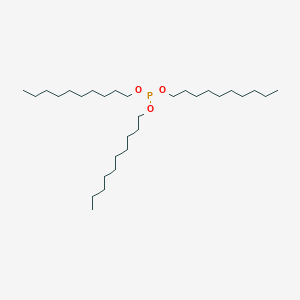
Tetrabutylphosphonium bromide
概要
説明
Tetrabutylphosphonium bromide (TBPB) is an ionic liquid that has been utilized in various chemical processes due to its unique properties. It serves as both a solvent and a catalyst in certain reactions, such as the dehydration of diols to conjugated dienes, which is a key step in the biobased production of butadiene. This process benefits from the stability, high reaction rates, and easy product separation that TBPB offers .
Synthesis Analysis
The environmentally benign synthesis of Tetrabutylphosphonium tribromide (TBPTB), which is closely related to TBPB, has been developed with inherent phase transfer properties. This synthesis allows for organic reactions in aqueous media and under microwave irradiation, demonstrating the thermal stability and recyclability of the reagent. Such attributes make TBPTB, and by extension TBPB, suitable for the synthesis of a wide range of organic compounds .
Molecular Structure Analysis
The molecular structure of TBPB has been characterized through crystal structure analysis. The semiclathrate hydrate of TBPB has an orthorhombic structure with specific unit cell parameters. The TBP ion is accommodated in a combined cage that consists of two tetrakaidecahedra and two pentakaidecahedra, which may also accommodate small gas molecules like CH4, CO2, and N2. This structure is distinct from similar hydrates, such as tetra-n-butylammonium bromide (TBAB) hydrates, due to the longer bond length of C–P compared to C–N .
Chemical Reactions Analysis
TBPB has been shown to catalyze the dehydration of diols to dienes effectively, with a proposed reaction mechanism that allows for the selective formation of conjugated dienes. This is in contrast to purely acidic catalysis and has been experimentally corroborated. The reaction has been successfully applied to various diols, including the production of 1,3-butadiene from 1,4-butanediol with a high yield at full conversion .
Physical and Chemical Properties Analysis
The thermodynamic properties of ionic semiclathrate hydrate formed with TBPB have been studied, including the temperature–composition phase diagram and the hydrate dissociation enthalpy. The highest equilibrium temperature for TBPB hydrate was found to be 282.4 K within a specific mass fraction range, and the dissociation enthalpy was measured using differential scanning calorimetry . Additionally, TBPB has been compared to tetraalkylammonium salts and found to be a superior inhibitor of tetrahydrofuran (THF) hydrate crystal growth, suggesting its potential use as an improved low dosage hydrate inhibitor .
科学的研究の応用
Application 1: RNA Interference in Triticale Plants
- Specific Scientific Field : Nanobiotechnology
- Summary of the Application : Tetrabutylphosphonium Bromide is used in the formation of nano-complexes with cell-penetrating peptides (CPPs) and nucleic acids for the purpose of delivering small interfering RNA molecules into plant cells . This process is used to trigger silencing of specific genes, in this case, the phytoene desaturase (PDS) in Triticale leaves .
- Methods of Application or Experimental Procedures : The nano-complexes are formed by combining 21-mer siRNA:Tat 2 complexes with Tetrabutylphosphonium Bromide . The size of these nano-complexes is evaluated using dynamic light scattering (DLS) under conditions of increasing ionic strength and the addition of phase transfer catalyst salts . The formulation is then tested for its ability to carry small interfering RNA molecules into plant cells .
- Results or Outcomes : The combination of 21-mer siRNA:Tat 2 complexes with Tetrabutylphosphonium Bromide produced small 10–20 nm diameter nano-complexes with a polydispersity index (PDI) of 0.1 . It was found that a linear mathematical relationship existed between the theoretical volume of the nano-complex and the nucleic acid length . RT-qPCR showed 75% suppression of PDS, demonstrating that Tetrabutylphosphonium Bromide acts as an adjuvant in effecting the entry and efficacy of siRNA in young Triticale plants .
Application 2: Phase-Transfer Catalyst
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Tetrabutylphosphonium Bromide is used as a phase-transfer catalyst at high temperatures . This is particularly useful in reactions where nitrogen analogues tend to undergo elimination .
- Methods of Application or Experimental Procedures : It is used as a catalyst for the dealkoxycarbonylation of malonates and β-keto esters by heating in stearic acid .
- Results or Outcomes : The use of Tetrabutylphosphonium Bromide as a phase-transfer catalyst can improve the efficiency of certain organic reactions, particularly those involving the transfer of ions from one phase to another .
Application 3: Ionic Liquid Solvent
- Specific Scientific Field : Green Chemistry
- Summary of the Application : Tetrabutylphosphonium Bromide is used as an ionic liquid solvent in the regioselective O-alkylation of C/O ambident nucleophiles .
- Methods of Application or Experimental Procedures : In this application, Tetrabutylphosphonium Bromide is used as the solvent in a reaction involving the O-alkylation of C/O ambident nucleophiles .
- Results or Outcomes : The use of Tetrabutylphosphonium Bromide as an ionic liquid solvent can improve the selectivity of certain alkylation reactions, leading to higher yields of the desired product .
Application 4: Catalyst in Dealkoxycarbonylation Reactions
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Tetrabutylphosphonium Bromide is used as a catalyst for the dealkoxycarbonylation of malonates and β-keto esters by heating in stearic acid .
- Methods of Application or Experimental Procedures : The compound is used as a catalyst at high temperatures, where nitrogen analogues tend to undergo elimination .
- Results or Outcomes : The use of Tetrabutylphosphonium Bromide as a catalyst in these reactions can improve the efficiency and yield of the dealkoxycarbonylation process .
Application 5: Solvent in Regioselective O-Alkylation Reactions
- Specific Scientific Field : Green Chemistry
- Summary of the Application : Tetrabutylphosphonium Bromide is used as an ionic liquid solvent in the regioselective O-alkylation of C/O ambident nucleophiles .
- Methods of Application or Experimental Procedures : In this application, Tetrabutylphosphonium Bromide is used as the solvent in a reaction involving the O-alkylation of C/O ambident nucleophiles .
- Results or Outcomes : The use of Tetrabutylphosphonium Bromide as an ionic liquid solvent can improve the selectivity of certain alkylation reactions, leading to higher yields of the desired product .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tetrabutylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHXQBLJXBGEKF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2304-30-5 (chloride), 3115-66-0 (iodide) | |
| Record name | Tetrabutylphosphonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6047945 | |
| Record name | Tetrabutylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylphosphonium bromide | |
CAS RN |
3115-68-2 | |
| Record name | Tetrabutylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3115-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylphosphonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylphosphonium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonium, tetrabutyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabutylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRABUTYLPHOSPHONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2953275L2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



